molecular formula C5H8F2N2O B13270203 4-Amino-3,3-difluoro-1-methylpyrrolidin-2-one

4-Amino-3,3-difluoro-1-methylpyrrolidin-2-one

Cat. No.: B13270203
M. Wt: 150.13 g/mol
InChI Key: BOOIBHRXNBKVNW-UHFFFAOYSA-N
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Description

4-Amino-3,3-difluoro-1-methylpyrrolidin-2-one is a heterocyclic compound with the molecular formula C5H8F2N2O. It is a derivative of pyrrolidinone, a five-membered lactam ring, and contains both amino and difluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3,3-difluoro-1-methylpyrrolidin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-difluoro-1-methylpyrrolidin-2-one with ammonia or an amine source to introduce the amino group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This may involve the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3,3-difluoro-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups in place of the difluoromethyl group .

Scientific Research Applications

4-Amino-3,3-difluoro-1-methylpyrrolidin-2-one has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand the biological activity of pyrrolidinone derivatives.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-amino-3,3-difluoro-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the difluoromethyl group can enhance the compound’s stability and bioavailability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3,3-difluoro-1-methylpyrrolidin-2-one is unique due to the presence of both amino and difluoromethyl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s stability, bioavailability, and potential for diverse applications in medicinal chemistry and organic synthesis .

Properties

Molecular Formula

C5H8F2N2O

Molecular Weight

150.13 g/mol

IUPAC Name

4-amino-3,3-difluoro-1-methylpyrrolidin-2-one

InChI

InChI=1S/C5H8F2N2O/c1-9-2-3(8)5(6,7)4(9)10/h3H,2,8H2,1H3

InChI Key

BOOIBHRXNBKVNW-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C(C1=O)(F)F)N

Origin of Product

United States

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